molecular formula C17H22N4O B2996851 3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine CAS No. 2415468-42-5

3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine

Cat. No.: B2996851
CAS No.: 2415468-42-5
M. Wt: 298.39
InChI Key: PRGAJPBMXWGICY-UHFFFAOYSA-N
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Description

3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine is a complex organic compound characterized by its unique structure, which includes cyclopropane and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine typically involves multiple steps, including the formation of the cyclopropane and pyridazine rings. One common approach is to start with a suitable pyridazine precursor and introduce the cyclopropane moiety through cyclopropanation reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually under anhydrous conditions.

    Substitution: Nucleophilic or electrophilic reagents, such as halogens or organometallic compounds, can be used in substitution reactions. These reactions may require specific solvents and temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Cyclopropylpyridazine derivatives: These compounds contain the cyclopropylpyridazine moiety but may lack the octahydropyrrolo[3,4-c]pyrrol group, resulting in different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of cyclopropane and pyridazine rings, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclopropyl-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(12-3-4-12)21-9-13-7-20(8-14(13)10-21)16-6-5-15(18-19-16)11-1-2-11/h5-6,11-14H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAJPBMXWGICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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